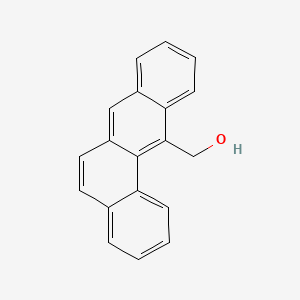

Benz(a)anthracene-12-methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13345-63-6 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

benzo[a]anthracen-12-ylmethanol |

InChI |

InChI=1S/C19H14O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |

InChI Key |

KBNLYDAOPULDAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)CO |

Origin of Product |

United States |

Synthetic Methodologies for Benz a Anthracene 12 Methanol and Its Analogues

General Strategies for Hydroxymethyl Polycyclic Aromatic Hydrocarbon Synthesis

The introduction of a hydroxymethyl (-CH2OH) group onto a polycyclic aromatic hydrocarbon framework is a key synthetic step for creating metabolites, functionalized materials, and research compounds. Several general methodologies are employed to achieve this transformation.

One of the most common and effective methods is the reduction of a carboxylic acid or its ester derivative. For instance, a bis(hydroxymethyl)-anthracene can be prepared by the reduction of the corresponding diester using powerful reducing agents like lithium aluminium hydride (LAH) researchgate.net. This approach is broadly applicable to various PAH systems where a carboxyl group can be installed at the desired position.

Other established methods for synthesizing PAHs, which can be adapted for hydroxymethylated analogues, include Friedel–Crafts reactions, the Elbs reaction, and aromatic cyclodehydration beilstein-journals.org. More contemporary approaches utilize metal-catalyzed reactions to build the complex ring systems. beilstein-journals.org For extended PAHs, methods such as oxidative tandem spirocyclization and phenyl addition–dehydrocyclization have been developed, offering pathways to complex aromatic structures that could subsequently be functionalized. nih.govosti.gov

Specific Chemical Synthesis Routes to Benz(a)anthracene-12-methanol and Related Derivatives

While detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis would logically follow a multi-step sequence combining core construction with functional group introduction. The general approach involves first synthesizing the benz(a)anthracene (B33201) skeleton, followed by the introduction of a functional group at the C12 position, which is then converted to a methanol (B129727) group.

The existence of related derivatives, such as this compound, 2-fluoro-7-methyl- and this compound, 4-hydroxy-7-methyl-, suggests that such syntheses are feasible. ontosight.aiontosight.ai The structure of these compounds consists of a benz(a)anthracene backbone modified with a methanol group at the 12-position and other substituents on the aromatic rings. ontosight.aiontosight.ai The synthesis of these analogues would require the initial preparation of the appropriately substituted benz(a)anthracene core, followed by the introduction of the methanol group.

Synthesis of Structurally Related Benz(a)anthracene Derivatives

The construction of the core tetracyclic benz(a)anthracene skeleton is a critical prerequisite for synthesizing its various derivatives. Modern organic chemistry offers several powerful methods for this purpose.

A highly efficient and regioselective route involves a palladium-catalyzed tandem C–H activation/biscyclization reaction. beilstein-journals.orgacs.org This method couples propargylic carbonates with terminal alkynes to construct the complex benz[a]anthracene framework in a single process, forming three new carbon-carbon bonds. acs.org The reaction proceeds under relatively mild conditions (60 °C) in the presence of a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a copper(I) iodide cocatalyst. acs.org This strategy has been successfully applied to generate a variety of substituted benz(a)anthracene derivatives with moderate to good yields. beilstein-journals.org

Another versatile approach is a combined metalation and cross-coupling strategy. tandfonline.com This method allows for the convenient synthesis of benz(a)anthracene and its methyl derivatives through directed ortho or remote metalation followed by a palladium-catalyzed Suzuki or Grignard cross-coupling reaction. tandfonline.com Additionally, Lewis acid-mediated regioselective cyclization of asymmetric diarylmethine diols has been reported as a viable method for obtaining substituted benzo[a]anthracenes. nih.gov

The synthesis of A-ring reduced analogues, such as 1,2-dihydro- and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene, has also been achieved through novel multi-step reactions starting from a tetracyclic trione (B1666649) precursor. nih.gov

Below is a table summarizing the yields of various benz[a]anthracene derivatives synthesized using the palladium-catalyzed tandem C-H activation/bis-cyclization method.

| Reactant 1 (Propargylic Carbonate) Substituent | Reactant 2 (Terminal Alkyne) Substituent | Product | Yield (%) |

| Phenyl | 4-Trifluoromethylphenyl | 7-Phenyl-11-(4-trifluoromethylphenyl)benz[a]anthracene | 87% |

| Phenyl | 4-Nitrophenyl | 7-Phenyl-11-(4-nitrophenyl)benz[a]anthracene | 85% |

| Phenyl | 4-Chlorophenyl | 11-(4-Chlorophenyl)-7-phenylbenz[a]anthracene | 75% |

| 4-Methoxyphenyl | Phenyl | 7-(4-Methoxyphenyl)-11-phenylbenz[a]anthracene | 83% |

| 4-Chlorophenyl | Phenyl | 7-(4-Chlorophenyl)-11-phenylbenz[a]anthracene | 55% |

| Phenyl | Hexyl | 11-Hexyl-7-phenylbenz[a]anthracene | 40% |

| This table is generated based on research findings reported in the literature. beilstein-journals.org |

Metabolic and Biotransformation Pathways of Benz a Anthracene 12 Methanol and Its Precursors

Enzymatic Biotransformation Processes

The enzymatic transformation of benz(a)anthracene (B33201) and its precursors is primarily carried out by a suite of enzymes designed to metabolize foreign compounds (xenobiotics). nih.gov In mammalian systems, these processes are largely localized in the liver and involve a multi-step pathway. nih.govnih.gov

The initial and rate-limiting step is typically catalyzed by cytochrome P450 (CYP) monooxygenases , particularly isoforms like CYP1A1 and CYP1B1. nih.gov These enzymes introduce an oxygen atom into the aromatic ring structure, forming highly reactive epoxide intermediates. nih.govepa.gov This oxidative activation is a critical event in the metabolism of PAHs. epa.gov

These epoxides can then follow several routes:

Enzymatic hydration: Microsomal epoxide hydrolase (EH) catalyzes the addition of water to the epoxide ring, yielding trans-dihydrodiols. nih.govnih.gov

Spontaneous rearrangement: The unstable epoxides can rearrange to form phenols. nih.gov

Conjugation: Epoxides can be conjugated with glutathione (B108866) (GSH) in reactions catalyzed by glutathione S-transferases (GSTs) , a major detoxification pathway. nih.govnih.gov

The dihydrodiol metabolites can be further oxidized by CYP enzymes to form highly reactive diol epoxides, which are often implicated as the ultimate carcinogenic forms of PAHs due to their ability to form adducts with DNA. nih.govepa.gov Other enzyme families, such as aldo-keto reductases (AKRs) , are also involved, contributing to the formation of o-quinones, another class of reactive metabolites. nih.gov

| Enzyme Family | Function in Benz(a)anthracene Metabolism | Key Isoforms/Types |

| Cytochrome P450 (CYP) | Initial oxidation of the aromatic ring to form epoxides; oxidation of dihydrodiols to diol epoxides. nih.gov | CYP1A1, CYP1B1, P-450c. nih.govnih.gov |

| Epoxide Hydrolase (EH) | Hydration of epoxides to form trans-dihydrodiols. nih.govnih.gov | Microsomal Epoxide Hydrolase. nih.gov |

| Glutathione S-Transferase (GST) | Detoxification via conjugation of epoxides with glutathione. nih.govnih.gov | Various |

| Aldo-Keto Reductase (AKR) | Formation of catechols and reactive o-quinones. nih.gov | Various |

Formation of Hydroxymethylated Metabolites

Benz(a)anthracene-12-methanol is a benzylic alcohol formed through the metabolic hydroxylation of a methyl group on the benz(a)anthracene skeleton. nih.gov The direct precursor is 12-methylbenz(a)anthracene. Research has shown that rat liver homogenates can convert 12-methylbenz[a]anthracene into its corresponding hydroxymethyl derivative, 12-hydroxymethylbenz[a]anthracene (a synonym for this compound). nih.gov

This transformation is a key metabolic pathway for methyl-substituted PAHs. nih.govnih.gov The reaction involves the hydroxylation of the benzylic methyl carbon, a process also catalyzed by cytochrome P450 enzymes. nih.gov Additionally, carcinogenic benz(a)anthracenes that have a formyl group (an aldehyde) at the meso-region can undergo enzymatic reduction to form the corresponding carcinogenic benzylic alcohols, both in vitro and in vivo. nih.gov This reductive pathway represents another route to the formation of hydroxymethylated metabolites. nih.gov

Studies on the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) further illustrate this process. DMBA is metabolized at both methyl groups to form 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.gov

Further Metabolism of this compound Derivatives

Once formed, this compound and its isomers are not metabolically inert. They can undergo further biotransformation, primarily involving oxidation of the aromatic rings. nih.gov Research using rat liver preparations has demonstrated that 7- and 12-hydroxymethyl-benz[a]anthracene are further metabolized to products that are likely dihydrodiol derivatives (specifically 8,9-dihydro-8,9-dihydroxy derivatives) and various phenols. nih.gov

Microbial Biotransformation of Benz(a)anthracene Derivatives

Microorganisms, particularly bacteria and fungi, possess diverse metabolic capabilities for degrading PAHs. nih.govasm.org Several bacterial strains have been identified that can transform benz(a)anthracene and its methylated derivatives. nih.govasm.org

A notable example is Sphingobium sp. strain KK22, a soil bacterium that can biotransform benz(a)anthracene. nih.govnih.gov This bacterium initiates its attack through oxidation at multiple positions on the molecule, including the 1,2-, 3,4-, 8,9-, and 10,11-positions. nih.gov This leads to ring fission and the formation of various downstream metabolites, such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. nih.govnih.gov

The bacterium Mycobacterium vanbaalenii PYR-1 is also highly effective at degrading high-molecular-weight PAHs, including methylated ones like 7,12-dimethylbenz[a]anthracene (DMBA). asm.orgresearchgate.net This strain employs both dioxygenation and monooxygenation reactions. researchgate.net Crucially, one of the identified metabolites from the degradation of DMBA by M. vanbaalenii PYR-1 is 7-hydroxymethyl-12-methylbenz[a]anthracene, demonstrating that microbes can directly produce the precursors to compounds like this compound. researchgate.net The microbial pathways often differ from mammalian ones, for instance, by producing cis-dihydrodiols in addition to trans-dihydrodiols. asm.orgresearchgate.net

| Microbial Species | Substrate(s) | Key Metabolites/Products |

| Sphingobium sp. strain KK22 | Benz[a]anthracene | 1-Hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, Salicylic acid. nih.govnih.gov |

| Mycobacterium vanbaalenii PYR-1 | 7,12-Dimethylbenz[a]anthracene (DMBA) | cis-5,6-dihydrodiol, trans-5,6-dihydrodiol, 7-hydroxymethyl-12-methylbenz[a]anthracene. researchgate.net |

| Pseudomonas paucimobilis strain EPA 505 | Benz[a]anthracene | Degraded to a major, highly polar metabolite. tandfonline.com |

Regio- and Stereoselectivity in Biotransformation

The enzymatic metabolism of benz(a)anthracene derivatives is often highly specific, exhibiting both regioselectivity (preferential attack at certain positions) and stereoselectivity (formation of specific stereoisomers). nih.govasm.orgnih.gov

In mammalian systems, liver microsomes from rats treated with 3-methylcholanthrene (B14862) metabolize benz(a)anthracene to form trans-dihydrodiols at the 5,6-, 8,9-, and 10,11-positions with high optical purity (62%, 96%, and 96%, respectively). nih.gov The major enantiomer of the dihydrodiols formed by these liver enzymes consistently has R,R absolute stereochemistry. nih.gov A reconstituted system with purified cytochrome P-450c showed stereoselective formation of benz[a]anthracene (+)-(5S,6R)-oxide and (+)-(8R,9S)-oxide. nih.gov

Microbial systems also display remarkable selectivity. Mycobacterium vanbaalenii PYR-1 metabolizes DMBA to produce a cis-5,6-dihydrodiol that is 95% the 5S,6R enantiomer and a trans-5,6-dihydrodiol that is 100% the 5S,6S enantiomer. asm.orgresearchgate.net This demonstrates a high degree of both regio- and stereoselectivity in the initial enzymatic attack by this bacterium. asm.orgresearchgate.net Similarly, the metabolism of dibenz[a,h]anthracene (B1670416) by rat liver microsomes shows a clear preference for attack at the 3,4-position over the 1,2- and 5,6-positions, and the resulting dihydrodiols are formed as enantiomerically-enriched mixtures where the R,R enantiomer predominates. nih.gov

Mechanisms of Molecular Interaction and Biological Activity

DNA Adduct Formation Pathways

The formation of DNA adducts by benz(a)anthracene (B33201) derivatives is a critical step in their mechanism of action. For many PAHs, metabolic activation is a prerequisite for their covalent binding to DNA. This activation typically involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes, leading to the formation of highly reactive electrophilic intermediates.

While direct studies on Benz(a)anthracene-12-methanol are limited, the metabolic pathways of structurally similar compounds, such as 7,12-dimethylbenz(a)anthracene (DMBA), provide a valuable framework for understanding its potential for DNA adduct formation. The metabolism of DMBA involves the formation of hydroxymethyl derivatives, including 7-hydroxymethyl-12-methylbenz(a)anthracene, which is a known proximate carcinogen. nih.gov This suggests that the hydroxymethyl group, such as the one present in this compound, can be a key site for metabolic activation.

One of the primary pathways for the activation of hydroxymethyl-substituted PAHs is through sulfation. The enzyme sulfotransferase can catalyze the formation of a highly reactive and unstable sulfate (B86663) ester. This sulfate ester can then spontaneously dissociate to form a benzylic carbocation, a potent electrophile that can readily react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable covalent adducts. dntb.gov.ua This pathway is distinct from the diol-epoxide pathway, which is a major route of activation for the parent compound, benz(a)anthracene.

The formation of DNA adducts from a related compound, 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA), has been demonstrated in mouse epidermis. nih.gov Studies have shown that DNA adducts derived from the further metabolism of 7-OHM-12-MBA are present in animals treated with DMBA, indicating that hydroxylation is a key step in the activation of methyl-substituted benz(a)anthracenes. nih.gov It is plausible that this compound could follow a similar activation pathway, leading to the formation of DNA adducts.

| Putative Activation Pathway | Key Enzymes | Reactive Intermediate | Primary DNA Adducts |

| Sulfation of the hydroxymethyl group | Sulfotransferase | Benzylic carbocation | Adducts at N7 or C8 of guanine, N1 or N3 of adenine |

| Diol-epoxide formation on the benzo-ring | Cytochrome P450, Epoxide hydrolase | Bay-region diol-epoxide | Adducts at the exocyclic amino group of guanine or adenine |

Table 1: Potential DNA Adduct Formation Pathways for this compound. This table is based on established pathways for structurally similar PAHs.

Influence of Substitution Patterns on DNA Interaction Mechanisms

The substitution pattern on the benz(a)anthracene ring system profoundly influences the molecule's biological activity and its mechanism of DNA interaction. The size, position, and electronic properties of substituents can affect the rate and regioselectivity of metabolic activation, the stability of reactive intermediates, and the nature of the resulting DNA adducts.

The presence of a methyl group at the 7- and/or 12-position of benz(a)anthracene is known to significantly enhance its carcinogenic activity compared to the unsubstituted parent compound. nih.gov This enhancement is attributed to the fact that these methyl groups provide sites for metabolic activation through hydroxylation, leading to the formation of reactive benzylic esters.

In the case of this compound, the hydroxymethyl group at the 12-position is a key determinant of its reactivity. Compared to a methyl group, the hydroxymethyl group is already partially oxidized, which may alter its subsequent metabolic fate. The presence of the hydroxyl moiety provides a direct handle for sulfation, as mentioned previously, potentially making this a more facile activation pathway compared to the initial hydroxylation of a methyl group.

Studies on other substituted benz(a)anthracenes have shown that even minor changes, such as the substitution of a methyl group with a fluorine atom, can dramatically alter carcinogenic potential. nih.gov This highlights the intricate structure-activity relationships that govern the biological effects of this class of compounds.

| Substituent at Position 12 | Potential Influence on DNA Interaction |

| -H (Benz(a)anthracene) | Primarily activated via the diol-epoxide pathway on the benzo-ring. |

| -CH3 (12-Methylbenz(a)anthracene) | Can be metabolically activated via hydroxylation of the methyl group, followed by sulfation, or via the diol-epoxide pathway. |

| -CH2OH (this compound) | Can be directly activated by sulfation of the hydroxymethyl group. The potential for diol-epoxide formation remains. |

Table 2: Hypothetical Influence of Substituents at the 12-Position of Benz(a)anthracene on DNA Interaction Mechanisms.

Photo-induced Molecular Interactions and Adduct Formation

In addition to metabolic activation, polycyclic aromatic hydrocarbons, including benz(a)anthracene derivatives, can be activated by light to induce cellular damage. This phototoxicity is another important aspect of their molecular interaction mechanisms. Upon absorption of ultraviolet (UV) or visible light, PAHs can be excited to a higher energy state. This excited state molecule can then participate in photochemical reactions that generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS can cause oxidative damage to cellular components, including DNA, leading to strand breaks and the formation of oxidized bases.

Furthermore, photo-irradiation of PAHs in the presence of DNA can lead to the formation of covalent DNA adducts through pathways that are distinct from those involving metabolic activation. For instance, photo-irradiation of DMBA has been shown to produce several photoproducts, including hydroxymethyl derivatives. nih.gov This suggests that light can play a role in the formation and/or subsequent reactions of compounds like this compound. The photo-excited PAH can directly react with DNA bases or generate other reactive intermediates that form adducts. These photo-adducts may have different structures and biological consequences compared to those formed via metabolic pathways. nih.gov

The mechanisms of photo-induced DNA damage can be complex and may involve energy transfer from the excited PAH to DNA bases or electron transfer processes. The specific photoproducts and the efficiency of their formation depend on factors such as the wavelength of light, the presence of oxygen, and the molecular environment.

Mechanistic Hypotheses for Biological Activity

The biological activity of this compound is hypothesized to be a consequence of its ability to interact with and damage cellular DNA, leading to mutations and potentially initiating tumorigenesis. Based on the information available for structurally related compounds, two primary mechanistic hypotheses can be proposed:

Metabolic Activation to a Reactive Electrophile: This hypothesis posits that this compound is metabolically activated, primarily through sulfation of the 12-hydroxymethyl group, to form a reactive benzylic sulfate ester. This intermediate then generates a carbocation that covalently binds to DNA, forming adducts. These adducts can lead to errors during DNA replication and repair, resulting in mutations in critical genes, such as oncogenes and tumor suppressor genes. This pathway is supported by the known carcinogenicity of other hydroxymethyl-substituted PAHs. nih.gov

Photo-induced Genotoxicity: This hypothesis suggests that in the presence of light, this compound can become photo-excited and induce DNA damage through two main routes:

Generation of Reactive Oxygen Species (ROS): The excited molecule can transfer its energy to molecular oxygen, creating singlet oxygen and other ROS that cause oxidative damage to DNA.

Direct Photochemical Reaction with DNA: The photo-excited this compound could directly react with DNA bases to form photo-adducts.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification of Metabolites and Adducts

Chromatographic methods are fundamental for the separation and quantification of Benz(a)anthracene-12-methanol, its metabolites, and their adducts from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is widely employed due to its versatility in handling a broad range of polar and nonpolar compounds. Reversed-phase HPLC (RP-HPLC) using C18 columns is a common approach for separating polycyclic aromatic hydrocarbon (PAH) metabolites. For instance, studies on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound, utilize HPLC to separate various hydroxylated metabolites, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), a compound structurally similar to this compound. nih.govasm.org The separation is typically achieved using a gradient elution with mobile phases consisting of methanol (B129727)/water or acetonitrile/water mixtures. nih.gov Detection is often performed using UV-Vis or fluorescence detectors, with fluorescence offering higher sensitivity and selectivity for PAHs. nih.govnih.gov A two-dimensional HPLC system with fluorescence detection has been successfully used for the sensitive measurement of benz[a]anthracene-7,12-quinone in airborne particles, demonstrating the power of advanced HPLC setups. nih.gov

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is another powerful tool, especially for volatile and thermally stable derivatives. While less common for direct analysis of polar metabolites like alcohols without derivatization, GC-MS provides excellent separation and definitive identification. nih.govnih.gov For complex environmental samples, GC-MS is a recommended method for PAH analysis. chromatographyonline.com

The choice between HPLC and GC often depends on the specific analytes and the sample matrix. HPLC is generally preferred for the analysis of polar metabolites and DNA adducts, while GC-MS is a robust method for the broader analysis of PAHs in environmental samples. nih.gov

Table 1: Chromatographic Conditions for PAH Metabolite Analysis

| Technique | Column | Mobile/Carrier Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Gradient of methanol/water or acetonitrile/water | Fluorescence, UV | Separation of DMBA metabolites and DNA adducts | nih.govnih.gov |

| 2D-HPLC | ODS columns | Not specified | Fluorescence | Measurement of benz[a]anthracene-7,12-quinone | nih.gov |

| GC-MS | Capillary column | Helium | Mass Spectrometer | Quantification of PAHs in adipose tissue | nih.gov |

| HPLC | Phenyl stationary phase | Gradient of methanol, acetonitrile, and water | Not specified | Separation of 16 EPA priority PAHs | |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The unambiguous identification of this compound and its metabolites requires powerful structural elucidation techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of analytes. When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the identification of compounds within a complex mixture. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile metabolites, such as sulfate (B86663) esters of hydroxylated PAHs. nih.gov For example, ESI-MS has been used to study 7-sulfoxymethyl-12-methylbenz[a]anthracene, visualizing the intact conjugate anion and its released carbonium ion. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by providing detailed fragmentation data of a selected parent ion. nih.gov The mass spectrum of the parent compound, benz[a]anthracene, shows a molecular ion at m/z 228. nist.gov Metabolites, such as 7-hydroxymethyl-12-methylbenz[a]anthracene, show a molecular ion at m/z 272, indicating the addition of an oxygen atom and two hydrogen atoms to the DMBA structure. asm.org

Table 2: Spectroscopic Data for Benz(a)anthracene (B33201) Derivatives

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Benz[a]anthracene | EI-MS | Molecular Ion (M⁺) at m/z 228 | nist.gov |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | MS | Molecular Ion (M⁺) at m/z 272 | asm.org |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | ¹H NMR | Showed one methyl resonance and a singlet at 5.56 ppm for the hydroxymethyl protons | asm.org |

| 7-sulfoxymethyl-12-methylbenz[a]anthracene (7-SMBA) | ESI-MS | Intact conjugate anion at m/z 351 (negative mode); released carbonium ion at m/z 255 (positive mode) | nih.gov |

Methodologies for DNA Adduct Profiling and Quantification

A critical aspect of studying compounds like this compound is their potential to form DNA adducts, which are implicated in carcinogenesis. Several highly sensitive methods have been developed for the detection and quantification of these adducts.

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts without prior knowledge of their structure. This technique involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity. This method has been successfully applied to analyze DNA adducts formed from DMBA in various tissues. nih.govnih.gov For instance, it was used to quantify depurination and stable DNA adducts in mouse skin, revealing that depurination adducts constituted 99% of all detected adducts. nih.gov

Chromatography-based methods , particularly HPLC coupled with sensitive detectors, are also crucial for DNA adduct analysis. HPLC can be used to separate and quantify specific adducts that have been characterized. For example, HPLC analysis of DNA from mice treated with DMBA or its metabolite 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) revealed the presence of five DNA adducts from 7-OHM-12-MBA that were also present in the DMBA-treated animals, suggesting 7-OHM-12-MBA is an intermediate in the formation of these adducts. nih.govnih.gov The combination of HPLC with fluorescence or mass spectrometric detection provides both quantitative and structural information about the adducts.

These methodologies are vital for understanding the mechanisms by which compounds related to this compound interact with genetic material.

Sample Preparation and Enrichment Strategies for Complex Environmental and Biological Matrices

The accurate analysis of this compound and its derivatives from complex environmental (e.g., soil, water, air particles) and biological (e.g., tissues, urine) samples is highly dependent on effective sample preparation. The primary goals are to extract the analytes of interest, remove interfering substances, and concentrate the sample to levels suitable for instrumental analysis.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. For biological samples, LLE with solvents like ethyl acetate (B1210297) is often used to extract PAH metabolites from aqueous media such as microsomal incubation mixtures. nih.gov For more complex matrices, SPE is preferred for its efficiency, selectivity, and reduced solvent consumption. Various sorbents can be used in SPE cartridges, including C18, silica, alumina, and Florisil. nih.govnih.gov For example, Florisil columns have been shown to be effective in cleaning up adipose tissue extracts for PAH analysis by binding over 99.75% of lipid contaminants. nih.gov A disposable Sep-Pak cartridge with an amino stationary phase has also been used for the cleanup of benzo[a]pyrene (B130552) in cigarette smoke condensate. nih.gov

Column chromatography is another widely used cleanup technique. Silica, alumina, and Sephadex LH-20 have been employed for the fractionation of PAHs from sample extracts. nih.govnih.gov For high-boiling petroleum products, a multi-step procedure involving size-exclusion chromatography (SEC) followed by SPE on Florisil has been developed to isolate the PAH fraction. nih.gov

For biological fluids, enrichment techniques are often necessary. In the ³²P-postlabeling assay, butanol enrichment is a common step to concentrate the DNA adducts prior to analysis. nih.gov These preparation and enrichment strategies are critical for achieving the low detection limits required for monitoring these compounds in real-world samples.

Computational and Theoretical Investigations of Benz a Anthracene 12 Methanol and Its Reactivity

Molecular Modeling and Electronic Structure Calculations of Derivatives

The electronic structure of Benz(a)anthracene (B33201) (BA) and its derivatives is a key determinant of their reactivity. Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP and Møller-Plesset perturbation theory (MP2) with basis sets such as 6-31G, have been instrumental in elucidating these properties. nih.gov For Benz(a)anthracene-12-methanol, the introduction of a methanol (B129727) group at the 12-position, located in the bay-region, significantly influences the electronic distribution and geometry of the parent PAH framework.

Quantum chemical calculations have been used to analyze the electronic structure of various substituted BA derivatives. researchgate.net These studies provide data on atomic charges, molecular orbitals (like the HOMO and LUMO), and other electronic descriptors that correlate with chemical behavior. For example, fluorine substitution at sites with significant positive charge has been shown to stabilize carbocations through p-pi back-bonding, whereas methyl groups have a less pronounced electronic effect compared to fluorine. nih.gov The hydroxyl group within the 12-methanol substituent can participate in hydrogen bonding and alter the molecule's interaction with solvents and biological macromolecules.

Table 1: Computational Methods and Basis Sets in PAH Analysis

| Computational Method | Basis Set | Application in PAH Studies | Reference |

|---|---|---|---|

| Density Functional Theory (B3LYP) | 6-31G | Studying structure-reactivity relationships, carbocation stability. | nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | 6-31G | Investigating carbocation stability and reaction energetics. | nih.gov |

Prediction of Reactive Sites and Transformation Pathways

Computational methods are pivotal in predicting the most likely sites for metabolic attack and subsequent chemical transformations. For benz[a]anthracene derivatives, reactivity is concentrated in specific areas, notably the "K-region" (5,6-positions) and the "bay-region" (the sterically hindered area involving the 1, 12, and 11 positions).

One of the primary activation pathways for PAHs involves their oxidation to epoxides, particularly in the bay-region. researchgate.net Computational studies have shown that the O-protonation of these bay-region 1,2-epoxides is a barrierless process that readily forms highly reactive carbocations. nih.gov The presence of a methyl group in the bay-region can destabilize the epoxide, favoring this ring-opening process. nih.gov It is hypothesized that the 12-methanol group in this compound would similarly influence the stability of a nearby epoxide, potentially facilitating the formation of a bay-region carbocation.

Another critical transformation pathway involves the hydroxylation of methyl groups on the PAH ring, leading to hydroxymethyl derivatives which can be further metabolized. researchgate.netnih.gov For this compound, the methanol group itself represents a site of potential further oxidation or conjugation reactions. The formation of electrophilic sulfate (B86663) esters from hydroxymethyl-PAHs is a known metabolic process that generates highly reactive benzylic carbocations capable of forming DNA adducts. researchgate.net Therefore, a likely transformation pathway for this compound is its conversion into a more reactive electrophile via sulfation at the hydroxymethyl group. researchgate.net

Computational tools like the condensed Fukui function (CFF) have been successfully used to predict the reactive sites for electrophilic attack in PAHs. researchgate.net These calculations help identify the atoms most susceptible to reaction, guiding the understanding of potential metabolic pathways. researchgate.net

Structure-Activity Relationship Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies, powered by computational chemistry, seek to correlate a molecule's structural or electronic features with its biological activity, such as carcinogenicity. For benz[a]anthracene derivatives, a significant correlation has been found between computationally derived electronic properties and carcinogenic potency, as quantified by indices like the Iball index. researchgate.net

Key findings from these studies indicate that the stability of carbocation intermediates is a crucial factor in determining the carcinogenic potential of a BA derivative. nih.gov Substituents that stabilize the formation of bay-region carbocations tend to enhance biological activity. researchgate.net For example, a methyl group in the bay region can lead to a distortion of the aromatic system, which, while destabilizing the parent epoxide, ultimately facilitates the formation of a stable carbocation. nih.gov

Molecular orbital calculations have also suggested that the ionization potentials of some BA derivatives are low enough for them to act as carcinogens through a radical cation mechanism. researchgate.net The specific arrangement of substituents dramatically alters these electronic properties. The lack of carcinogenic activity in compounds like 1,7,12-trimethylbenz[a]anthracene highlights the complex interplay of steric and electronic effects that computational models aim to unravel. nih.gov For this compound, computational approaches would be used to calculate its carbocation stability and other electronic parameters to predict its potential biological activity relative to other BA derivatives.

Table 2: Relationship Between Substituents and Predicted Reactivity in Benz(a)anthracene Derivatives

| Substituent/Feature | Position | Predicted Effect on Reactivity/Activity | Computational Insight | Reference |

|---|---|---|---|---|

| Methyl Group | Bay-region | Favors epoxide ring opening, enhances activity. | Causes structural distortion, destabilizes epoxide. | nih.gov |

| Fluorine Atom | Site of positive charge | Stabilizes carbocation. | Stabilizes via p-pi back-bonding. | nih.gov |

| Fluorine Atom | Site of negative charge | Destabilizes carbocation. | Inductive destabilization. | nih.gov |

Energetics of Intermediate and Adduct Formation

The thermodynamics and kinetics of reaction pathways are critical for understanding whether a particular transformation is likely to occur. Computational chemistry allows for the calculation of the energetics associated with the formation of intermediates, such as carbocations, and the final DNA adducts, which are often the ultimate cause of carcinogenicity.

Studies on BA derivatives have quantified the relative stabilities of carbocations formed through different pathways. The formation of bay-region carbocations via O-protonation of epoxides is energetically more favorable than pathways involving zwitterion formation or single-electron oxidation. nih.gov The presence of a solvent like water is shown to decrease the exothermicity of the epoxide ring-opening reaction due to greater stabilization of the reactants, but it does not alter the relative reactivities among different derivatives. nih.gov

The formation of benzylic DNA adducts from hydroxymethyl-substituted BAs, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA), is a key process. nih.gov Computational studies can model the energy landscape for the formation of the electrophilic sulfate ester and its subsequent reaction with DNA bases like guanine (B1146940). researchgate.net The energy well for adducts formed from various PAHs can range from approximately 27 to 62 kcal/mol, indicating significant stabilization upon formation. nih.gov For this compound, theoretical calculations would focus on the energy required to form a benzylic carbocation at the 12-position and the subsequent stability of adducts formed with nucleophilic sites on DNA. These energetic profiles are essential for comparing its potential reactivity to that of other well-studied carcinogenic PAHs.

Research on Benz a Anthracene 12 Methanol Derivatives and Analogues

Synthesis and Structural Characterization of Substituted Hydroxymethyl Benz(a)anthracenes

The synthesis of the core benz[a]anthracene skeleton can be achieved through various methodologies. One approach involves the reaction of ortho-quinodimethane with 1,2-dihydronaphthalenes. rsc.org More complex, multi-step strategies may also be employed, such as a Suzuki-Miyaura coupling followed by isomerization and a ring-closing metathesis reaction to build the angular four-ring system. researchgate.net Another established method is the Haworth synthesis, which typically involves Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization steps. csjmu.ac.in

The synthesis of specific substituted analogues, such as hydroxymethyl derivatives, requires tailored approaches. For instance, the synthesis of A-ring reduced analogues of the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), namely 1,2-dihydro-DMBA and 1,2,3,4-tetrahydro-DMBA, has been reported. nih.gov One novel method for producing the dihydro analogue involves starting with the tosylhydrazone of 1,2,3,4-tetrahydrobenz[a]anthracene-4,7,12-trione and treating it successively with methyl lithium (CH3Li), hydroiodic acid (HI), and sodium borohydride (B1222165) (NaBH4). nih.gov It is conceivable that Benz(a)anthracene-12-methanol could be prepared by the reduction of a corresponding benz[a]anthracene-12-carboxylic acid or a related aldehyde.

Once synthesized, the structural characterization of these complex molecules is paramount. This is typically accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the proton and carbon framework, while mass spectrometry confirms the molecular weight and fragmentation pattern. For crystalline compounds, X-ray crystallography provides unambiguous proof of structure and stereochemistry.

Comparative Metabolic Activation Pathways of Analogues

The biological activity of benz[a]anthracene analogues is intrinsically linked to their metabolic activation into reactive intermediates. The primary pathway involves oxidation by cytochrome P450 enzymes to form epoxides, which are then hydrated by epoxide hydrolase to yield dihydrodiols. A second epoxidation of the dihydrodiol in the "bay region" or "fjord region" of the molecule produces a highly reactive diol-epoxide, which is often the ultimate carcinogenic metabolite.

The metabolism of the parent compound, benz[a]anthracene (BA), has been studied in various biological systems, including rat liver microsomes and mouse skin cells. nih.gov These studies show that metabolism can occur at several positions, with the formation of the 3,4-dihydrodiol and the 8,9-dihydrodiol being significant pathways. nih.govnih.gov The relative proportion of these metabolites can differ between tissue types. For example, mouse skin cells tend to produce a higher proportion of the 3,4-dihydrodiol compared to rat liver microsomes. nih.gov This dihydrodiol is the precursor to the highly mutagenic anti-BA-3,4-diol-1,2-epoxide. nih.gov

Structural modifications dramatically alter these metabolic pathways. For its potent analogue, 7,12-dimethylbenz[a]anthracene (DMBA), metabolism can occur on the aromatic rings as well as on the methyl groups. One identified metabolite is 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), indicating that hydroxylation of the methyl groups is a competing metabolic pathway. nih.gov The presence of substituents can also block or redirect metabolism. For example, the introduction of a fluorine atom at the 2-position in 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) results in a noncarcinogenic analogue, suggesting that this substitution interferes with the formation of the ultimate carcinogenic metabolite. nih.gov

Table 1: Metabolic Pathways of Benz(a)anthracene (B33201) Analogues

| Compound | Key Metabolic Steps | Major Metabolites | Biological System |

| Benz[a]anthracene (BA) | Epoxidation and hydration | 3,4-dihydrodiol, 8,9-dihydrodiol | Rat liver, Mouse skin nih.gov |

| Dibenz[a,h]anthracene (B1670416) (DBA) | Diol formation | DBA-3,4-diol | C3H10T1/2 cells nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Bay-region oxidation, Methyl group hydroxylation | Bay-region diol-epoxide, 7-hydroxymethyl-12-methylbenz[a]anthracene | Female Sprague-Dawley rats nih.gov |

Differential DNA Adduct Profiles and Mechanisms of Analogues

The ultimate reactive metabolites, particularly diol-epoxides, can bind covalently to DNA to form DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. The profile of DNA adducts—their chemical nature, quantity, and location on the DNA—varies significantly between different benz[a]anthracene analogues.

For dibenz[a,h]anthracene (DBA), metabolic activation leads to the formation of multiple DNA adducts. nih.gov Studies using ³²P-postlabeling have shown that DBA treatment of C3H10T1/2 cells results in at least 11 distinct adducts. nih.gov The majority of these adducts derive from the metabolic pathway involving DBA-3,4-diol and the subsequent DBA-3,4-diol-1,2-oxide. nih.gov The primary adducts are formed through the reaction of the diol-epoxide with the exocyclic amino groups of deoxyguanosine and deoxyadenosine. nih.govnih.gov The stereochemistry of the diol-epoxide is crucial; the anti-3S,4R-dihydroxy-1R,2S-epoxy metabolite of DBA is a major contributor to deoxyguanosine adducts. nih.gov

A comparative study between the potent carcinogen DMBA and its noncarcinogenic analogue 2F-DMBA provides clear evidence of differential adduct profiles. nih.gov Following administration to rats, DMBA binds extensively to DNA in various tissues, including the target mammary gland. In contrast, 2F-DMBA binds to DNA at levels that are only 5-10% of those observed for DMBA. nih.gov Furthermore, DMBA forms at least two major types of adducts: one resulting from the reaction of its bay-region diol-epoxide and another from a diol-epoxide of its metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov The quantities of adducts from 2F-DMBA were too low for full characterization, highlighting a quantitative difference as a key factor in their differential biological activity. nih.gov

Table 2: Comparative DNA Adduct Formation of Benz(a)anthracene Analogues

| Analogue | Relative DNA Binding Level | Major Adduct Type(s) | Target Nucleobase(s) |

| Dibenz[a,h]anthracene (DBA) | High | Bay-region diol-epoxide adducts | Deoxyguanosine, Deoxyadenosine nih.govnih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | High (e.g., ~5 µmol/mol dNTP in mammary gland) | Bay-region diol-epoxide, 7-hydroxymethyl metabolite diol-epoxide | Not specified nih.gov |

| 2-Fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) | Low (5-10% of DMBA) | Insufficient for characterization | Not specified nih.gov |

Structure-Mechanism Relationships for Biological Activity of Analogues

The biological activity of benz[a]anthracene analogues is governed by a complex interplay between their molecular structure and the resulting metabolic and molecular events. The structure-mechanism relationship dictates that specific chemical features of an analogue determine its susceptibility to metabolic activation and the reactivity of the resulting metabolites towards DNA.

Role of Substitution: The position and nature of substituents are critical. The methyl groups in DMBA are crucial for its high carcinogenic potency. The metabolism of DMBA leads to the formation of a bay-region diol-epoxide, a classic pathway for potent PAHs. nih.gov Conversely, adding a fluorine atom at the 2-position (2F-DMBA) drastically reduces carcinogenic activity, which correlates directly with a significant reduction in DNA adduct formation. nih.gov This suggests the fluoro-group either sterically hinders the necessary enzymatic transformations or electronically deactivates the molecule, preventing the formation of the ultimate carcinogenic species.

Metabolic Pathway Selection: The structure of an analogue influences which metabolic pathway is dominant. For the parent BA, metabolism to the 3,4-diol-1,2-epoxide is a key activation route. nih.gov For DMBA, competing pathways exist, including oxidation at the bay region and hydroxylation of the methyl groups, both of which can lead to DNA-reactive species. nih.gov The balance between these activation pathways and detoxification pathways determines the steady-state concentration of the ultimate carcinogen and, consequently, the level of DNA damage.

DNA Adduct Formation as a Determinant: The formation of stable, miscoding DNA adducts is a necessary, though not always sufficient, condition for tumor initiation. The higher levels of DNA adducts formed by DMBA compared to its non-carcinogenic analogue 2F-DMBA strongly support the hypothesis that the extent of DNA damage is a primary determinant of carcinogenic potential. nih.gov Furthermore, the specific structure of the adducts, dictated by the stereochemistry of the diol-epoxide, can influence the efficiency of DNA repair and the likelihood of causing a mutation. For instance, the anti-diol-epoxide of DBA is a major source of DNA adducts, highlighting the importance of metabolite stereochemistry. nih.gov

Future Research Directions

Elucidation of Novel Biotransformation Enzymes and Pathways

The metabolic activation and detoxification of PAHs are critical determinants of their biological effects. While the principal pathways for parent PAHs are well-documented, the specific enzymes and pathways involved in the biotransformation of their hydroxymethyl derivatives, such as Benz(a)anthracene-12-methanol, are less understood.

Future research should focus on identifying and characterizing the specific enzymes responsible for the metabolism of this compound. Studies on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that microsomal and nuclear monooxygenase enzymes, including various forms of cytochrome P-450, are involved in metabolizing the methyl groups and the aromatic ring. nih.gov The presence of a hydroxyl group at a methyl position has been observed to decrease the rate of metabolism, a phenomenon that requires further investigation for this compound. nih.gov

Research should also explore novel biotransformation pathways. While oxidation of methyl groups to hydroxymethyl derivatives is a known pathway, further oxidation and conjugation reactions are likely. nih.govasm.org For instance, studies on the fungus Cunninghamella elegans have demonstrated its ability to transform benz[a]anthracene into various dihydrodiols and a tetraol, suggesting that microbial systems could harbor unique enzymes for metabolizing PAH derivatives. nih.gov The investigation of microbial degradation of PAHs has revealed that bacteria and fungi can initiate catabolism through hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov Identifying whether this compound can be similarly processed by microorganisms is a crucial area for future exploration. nih.govnih.gov The use of culture-based approaches, which can uncover novel degradation mechanisms that are missed by biomarker-based investigations, will be instrumental in this endeavor. nih.govdoaj.org

Advanced Spectroscopic Characterization of DNA Adducts

The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis by PAHs. nih.gov While the DNA adducts of parent PAHs have been extensively studied, the specific adducts formed by their hydroxymethyl metabolites and their structural characteristics are not as well-defined.

Future research should employ advanced spectroscopic techniques for the detailed characterization of DNA adducts formed from this compound. Techniques like fluorescence line-narrowing (FLN) spectroscopy have proven to be powerful tools for identifying carcinogen-DNA adducts with high sensitivity, even allowing for the distinction between different adduct conformations. osti.gov This method can be applied to whole DNA samples or combined with separation techniques like HPLC for more detailed analysis. osti.gov

Furthermore, the development of targeted DNA adductomic approaches using liquid chromatography/tandem mass spectrometry (LC/MS/MS) will be crucial. core.ac.uk These methods allow for the specific detection and quantification of a mixture of PAH-adducted deoxynucleosides, providing a more comprehensive picture of the DNA damage profile. core.ac.uk Investigating the depurinating adducts, which can constitute a significant portion of the total DNA damage for some PAHs, will also be essential for a complete understanding of the mutagenic potential of this compound. nih.govvu.nl

Integrated Computational and Experimental Approaches for Mechanistic Understanding

To gain a deeper mechanistic insight into the biological activity of this compound, a synergistic approach combining computational and experimental methods is necessary.

Computational chemistry methods, such as quantum chemistry calculations, can be used to predict the reactive sites of PAHs and their derivatives. researchgate.netnih.gov These theoretical studies can help in understanding the electronic properties of this compound and predicting its potential for metabolic activation and DNA adduction. researchgate.netnih.gov For instance, transition state theory can be employed to investigate reaction mechanisms and calculate reaction rate constants. nih.gov

These computational predictions should be validated and complemented by experimental studies. nasa.gov For example, in vitro metabolism studies using liver microsomes or purified enzymes can identify the actual metabolites formed. nih.gov Similarly, the DNA adducts predicted by computational models can be confirmed through in vitro reactions with DNA and subsequent analysis by advanced spectroscopic techniques. nih.govnih.gov This integrated approach will provide a more robust understanding of the structure-activity relationships of this compound and its role in carcinogenesis.

Environmental Remediation Strategies for Hydroxymethyl Polycyclic Aromatic Hydrocarbons

The presence of PAHs and their derivatives in the environment poses a significant risk to ecosystems and human health. torrentlab.comopenbiotechnologyjournal.com While various remediation strategies exist for parent PAHs, their effectiveness for hydroxymethylated PAHs needs to be specifically evaluated and optimized.

Future research should focus on developing and enhancing remediation technologies for soils and water contaminated with hydroxymethyl PAHs like this compound. nih.gov Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising and environmentally friendly approach. openbiotechnologyjournal.commdpi.com Research is needed to identify and isolate microbial strains or consortia that are efficient in degrading hydroxymethyl PAHs. nih.gov Techniques such as biostimulation (adding nutrients to stimulate indigenous microbes) and bioaugmentation (introducing specific microbes) could be explored. numberanalytics.comnih.gov

In addition to bioremediation, other remediation techniques should be investigated for their applicability to hydroxymethyl PAHs. These include:

Physical Methods: Such as soil washing and flushing with solvents or water, and thermal desorption. numberanalytics.comnumberanalytics.com

Chemical Methods: Including chemical oxidation using agents like ozone or Fenton's reagent, and solvent extraction. torrentlab.comnih.gov

Phytoremediation: The use of plants to absorb and degrade pollutants. numberanalytics.comnih.gov

The development of integrated approaches that combine different remediation strategies may offer the most effective solution for cleaning up sites contaminated with a mixture of PAHs and their derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.